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Compound of Interest

Compound Name: SRT3190

Cat. No.: B610999 Get Quote

Disclaimer: As of December 2025, publicly available data specifically detailing the effects of

SRT3190 on global gene expression is limited. SRT3190 is recognized as a selective activator

of Sirtuin 1 (SIRT1). Therefore, this technical guide provides an in-depth overview of the

expected effects of SRT3190 on gene expression, based on the well-documented role of

SIRT1 activation by analogous compounds, most notably resveratrol. The quantitative data,

experimental protocols, and signaling pathways described herein are derived from studies on

SIRT1 activators and are presented as illustrative examples of the anticipated biological activity

of SRT3190.

Introduction: SRT3190 and the Role of SIRT1
SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a highly conserved NAD+-

dependent protein deacetylase. SIRT1 is a critical regulator of cellular metabolism, stress

responses, and longevity. It exerts its effects by deacetylating a wide range of protein targets,

including histones and key transcription factors, thereby modulating gene expression. By

activating SIRT1, SRT3190 is expected to influence multiple signaling pathways implicated in

inflammation, mitochondrial biogenesis, and apoptosis. This guide outlines the core molecular

mechanisms and anticipated gene expression changes resulting from SRT3190-mediated

SIRT1 activation.

Core Signaling Pathways Modulated by SIRT1
Activation
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The activation of SIRT1 by compounds like SRT3190 is anticipated to have a significant impact

on several key signaling pathways that regulate gene expression. The two most prominent

pathways are the NF-κB signaling cascade, which is central to the inflammatory response, and

the PGC-1α pathway, which is a master regulator of mitochondrial biogenesis.

The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein

complex that controls the transcription of DNA, cytokine production, and cell survival. In

unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing

NF-κB to translocate to the nucleus and activate the expression of target genes. SIRT1

activation has been shown to suppress NF-κB signaling by deacetylating the p65 subunit of

NF-κB, which inhibits its transcriptional activity.[1][2][3][4] This leads to a downregulation of pro-

inflammatory gene expression.
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Caption: SRT3190-mediated SIRT1 activation and its inhibitory effect on NF-κB signaling.

The PGC-1α Pathway and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a

transcriptional coactivator that is a central inducer of mitochondrial biogenesis.[5][6] SIRT1

activates PGC-1α through deacetylation, leading to the increased expression of genes involved

in mitochondrial respiration and energy metabolism. This includes nuclear respiratory factors

(NRFs) and mitochondrial transcription factor A (TFAM), which are essential for the replication

and transcription of mitochondrial DNA.[7]
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Caption: SRT3190-mediated SIRT1 activation of the PGC-1α pathway, leading to
mitochondrial biogenesis.

Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data on gene expression changes observed in

human cell lines treated with the SIRT1 activator resveratrol. This data is presented as an

example of the expected effects of SRT3190.

Table 1: Illustrative Example of Pro-inflammatory Gene Downregulation by a SIRT1 Activator

Gene
Symbol

Gene Name Function Cell Line Treatment
Fold
Change
(mRNA)

IL-6 Interleukin 6

Pro-

inflammatory

cytokine

Adipocytes
TNF-α +

Resveratrol
-6.0[8]

COX-2

(PTGS2)

Prostaglandin

-

Endoperoxide

Synthase 2

Enzyme in

prostaglandin

synthesis

Adipocytes
TNF-α +

Resveratrol
-2.5[8]

c-Jun
Jun Proto-

Oncogene

Component

of AP-1

transcription

factor

HepG2
High glucose

+ Resveratrol

Downregulate

d[1]

RelA (p65)

RELA Proto-

Oncogene,

NF-κB

Subunit

Subunit of

NF-κB
HepG2

High glucose

+ Resveratrol

Downregulate

d[1]
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Table 2: Illustrative Example of Pro-Apoptotic and Cell Cycle Gene Modulation by a SIRT1

Activator

Gene
Symbol

Gene Name Function Cell Line Treatment
Fold
Change
(mRNA)

VDAC1

Voltage-

Dependent

Anion

Channel 1

Mitochondrial

apoptosis
K562 (CML) Resveratrol +4.5[9]

BAX

BCL2

Associated X,

Apoptosis

Regulator

Pro-apoptotic

protein
K562 (CML) Resveratrol

Upregulated[

9]

BCL-2

BCL2

Apoptosis

Regulator

Anti-apoptotic

protein

FaDu

(HNSCC)

Cisplatin +

Resveratrol

Downregulate

d[10]

c-MYC
MYC Proto-

Oncogene

Transcription

factor, cell

cycle

FaDu

(HNSCC)

Cisplatin +

Resveratrol

Upregulated[

10]

TP53
Tumor

Protein P53

Tumor

suppressor,

apoptosis

FaDu

(HNSCC)

Cisplatin +

Resveratrol

Upregulated[

10]

Table 3: Illustrative Example of Mitochondrial Biogenesis Gene Upregulation by a SIRT1

Activator
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Gene
Symbol

Gene Name Function
Cell
Line/Model

Treatment
Fold
Change
(mRNA)

PGC-1α

(PPARGC1A)

Peroxisome

Proliferator-

Activated

Receptor

Gamma

Coactivator

1-Alpha

Master

regulator of

mitochondrial

biogenesis

KGN

(Ovarian)
Resveratrol

Upregulated[

5]

NRF1

Nuclear

Respiratory

Factor 1

Transcription

factor for

mitochondrial

genes

Rat (SAH

model)
Resveratrol

Upregulated[

7]

TFAM

Mitochondrial

Transcription

Factor A

Mitochondrial

DNA

transcription/r

eplication

Rat (SAH

model)
Resveratrol

Upregulated[

7]

Detailed Methodologies for Key Experiments
The following section provides a detailed, illustrative protocol for a typical in vitro experiment

designed to assess the effects of a SIRT1 activator on gene expression.

Experimental Protocol: In Vitro Gene Expression
Analysis using qPCR
Objective: To quantify the change in mRNA expression of target genes (e.g., IL-6, COX-2,

PGC-1α) in a human cell line following treatment with a SIRT1 activator.

Materials:

Human cell line (e.g., FaDu, A549)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
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SIRT1 activator (e.g., Resveratrol, dissolved in DMSO)

Pro-inflammatory stimulus (e.g., TNF-α)

Phosphate-buffered saline (PBS)

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

qPCR instrument

Procedure:

Cell Culture and Plating:

Culture cells in a T-75 flask at 37°C and 5% CO2.

Once cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a

density of 2 x 10^5 cells/well.

Allow cells to adhere and grow for 24 hours.

Treatment:

Prepare treatment media containing the SIRT1 activator at the desired concentration (e.g.,

50 µM Resveratrol) and/or a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α).

Aspirate the old medium from the cells and wash once with PBS.

Add the treatment media to the respective wells. Include a vehicle control (DMSO) and an

untreated control.

Incubate the cells for the desired time period (e.g., 24 hours).
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RNA Extraction:

After incubation, aspirate the media and wash the cells with PBS.

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

Proceed with RNA extraction according to the manufacturer's protocol.

Elute the RNA in nuclease-free water and quantify its concentration and purity using a

spectrophotometer.

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the

manufacturer's instructions.

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers for the gene of interest, and the synthesized cDNA.

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling

protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s

and 60°C for 60s).

Include a reference gene (e.g., GAPDH) for normalization.

Data Analysis:

Determine the cycle threshold (Ct) values for each gene in each sample.

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target

gene expression to the reference gene and comparing the treated samples to the

untreated control.
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Caption: A typical experimental workflow for analyzing gene expression changes after
SRT3190 treatment.

Conclusion
While direct experimental data on SRT3190's impact on the transcriptome is not yet widely

available, its role as a potent SIRT1 activator provides a strong basis for predicting its effects

on gene expression. It is anticipated that SRT3190 will modulate gene expression primarily

through the deacetylation of key transcription factors, leading to the suppression of pro-

inflammatory gene networks and the enhancement of mitochondrial biogenesis. The data and

protocols presented in this guide, derived from studies on analogous SIRT1 activators, offer a

robust framework for researchers, scientists, and drug development professionals to design

and interpret studies aimed at elucidating the precise molecular mechanisms of SRT3190.

Further research involving transcriptomic analyses, such as RNA sequencing, will be invaluable

in fully characterizing the gene regulatory effects of this promising therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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